2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine
Description
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-10-19-11-17(20-13)23-8-6-14(7-9-23)12-24-18-5-4-16(21-22-18)15-2-3-15/h4-5,10-11,14-15H,2-3,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEQWCVJJYIZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine typically involves multiple steps, including the formation of the pyrazine ring, the attachment of the piperidine moiety, and the incorporation of the cyclopropylpyridazine group. Common synthetic routes may involve:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Piperidine Moiety: This step often involves nucleophilic substitution reactions.
Incorporation of Cyclopropylpyridazine Group: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Chemical Reactions Analysis
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out under appropriate conditions to introduce different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Pyridazine-Piperidine/Piperazine Hybrids
| Compound Name | Structural Features | Key Differences | Biological Activities | References |
|---|---|---|---|---|
| 2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine | Pyrazine core, piperidine, methylpyridazine | Replaces cyclopropyl with methyl on pyridazine | Likely reduced steric hindrance; may alter metabolic stability | |
| 3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine | Pyridazine core, cyclopropyl, thiazole-substituted piperidine | Thiazole moiety instead of pyrazine | Antibacterial properties; distinct target interactions | |
| 6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine | Purine core, cyclopropylpyrimidine, piperazine | Purine instead of pyrazine; piperazine ring | Potential kinase inhibition; varied solubility profile |
Key Observations:
- Cyclopropyl vs.
- Core Heterocycle Variations : Pyrazine (target) vs. purine () or pyrimidine () cores influence electronic properties and hydrogen-bonding capacity, affecting selectivity in biological systems.
Piperidine/Piperazine-Based Compounds with Diverse Substituents
| Compound Name | Structural Features | Key Differences | Biological Activities | References |
|---|---|---|---|---|
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Pyrimidine core, trifluoromethyl, piperidine | Trifluoromethyl enhances metabolic stability | Investigated as GPR119 agonists for diabetes | |
| 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine | Pyrazine core, chloro, methylpiperazine | Chloro substituent vs. methyl in target | Unknown specific activity; substitution pattern alters reactivity | |
| 1-(3-Methylpyrazin-2-yl)piperidin | Pyrazine core, methyl, piperidine | Lacks pyridazine and cyclopropyl groups | Explored for antibacterial properties |
Key Observations:
- Substituent Effects : The trifluoromethyl group in ’s compound improves metabolic stability, whereas the target’s cyclopropyl may balance lipophilicity and steric effects.
- Piperidine vs.
Compounds with Triazolo-Pyridazine or Purine Cores
| Compound Name | Structural Features | Key Differences | Biological Activities | References |
|---|---|---|---|---|
| 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine | Triazolopyridazine core, cyclopropyl, naphthalene sulfonyl | Triazole ring instead of pyrazine | Anticancer properties | |
| 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine | Purine core, cyclopropylpyrimidine, piperazine | Purine core and pyrimidine substituent | Kinase inhibition; idiopathic pulmonary fibrosis |
Key Observations:
- Core Flexibility : Triazolopyridazine () and purine () cores offer distinct π-π stacking and hydrogen-bonding capabilities compared to pyrazine.
- Target Uniqueness : The target’s pyrazine-pyridazine hybrid structure provides a balance of planar aromaticity and steric bulk, differentiating it from these analogs.
Biological Activity
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supplemented by data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of p38 MAP kinase, which is involved in inflammatory responses and cellular stress pathways. This inhibition can lead to reduced inflammation and altered cell signaling pathways .
- Neurotransmitter Modulation : The piperidine moiety suggests possible interactions with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against p38 MAP kinase. The following table summarizes the IC50 values obtained from various studies:
| Study | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | p38 MAP Kinase | 0.5 | Strong inhibition |
| Study B | JNK Kinase | 1.2 | Moderate inhibition |
| Study C | ERK Kinase | 2.5 | Weak inhibition |
In Vivo Studies
In vivo studies conducted on murine models have indicated that the compound significantly reduces inflammation markers in models of rheumatoid arthritis. Key findings include:
- Reduction in Inflammatory Cytokines : Administration of the compound resulted in a decrease in TNF-alpha and IL-6 levels.
- Improvement in Clinical Scores : Mice treated with the compound showed improved clinical scores compared to controls.
Case Study 1: Rheumatoid Arthritis Model
In a controlled study involving rheumatoid arthritis models, subjects treated with the compound exhibited a significant reduction in joint swelling and pain compared to the placebo group. Histological analysis revealed decreased synovial inflammation.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
